Welcome to the BenchChem Online Store!
molecular formula C17H10N2O B8516417 4-[3-(3-Cyanophenyl)-1-oxo-2-propenyl]benzonitrile

4-[3-(3-Cyanophenyl)-1-oxo-2-propenyl]benzonitrile

Cat. No. B8516417
M. Wt: 258.27 g/mol
InChI Key: YBGABUVDJUYCLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05942544

Procedure details

Part A. Employing methods similar to Example 1 Part A but using m-cyano benzaldehyde (0.91 gm, 6.89 mmol) and 4-acetyl benzonitrile (1.0 gm, 6.89 mmol), 4-[3-(3-cyanophenyl)-1-oxo-2-propenyl]benzonitrile was isolated as a pale yellow powder, 1.4 gm (79%), 1H NMR (CDCl3) 8.53(s,1H), 8.35(d,2H), 8.15-8.20(m,3H), 7.92(d, 1H), 7.82(d, 1H), 7.67(t, 1H).
Quantity
0.91 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH:6]=O)#[N:2].[C:11]([C:14]1[CH:21]=[CH:20][C:17]([C:18]#[N:19])=[CH:16][CH:15]=1)(=[O:13])[CH3:12]>>[C:1]([C:3]1[CH:4]=[C:5]([CH:6]=[CH:12][C:11]([C:14]2[CH:21]=[CH:20][C:17]([C:18]#[N:19])=[CH:16][CH:15]=2)=[O:13])[CH:8]=[CH:9][CH:10]=1)#[N:2]

Inputs

Step One
Name
Quantity
0.91 g
Type
reactant
Smiles
C(#N)C=1C=C(C=O)C=CC1
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)C1=CC=C(C#N)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=C(C=CC1)C=CC(=O)C1=CC=C(C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.